molecular formula C23H18ClN3O2S2 B2408176 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1260927-11-4

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2408176
CAS No.: 1260927-11-4
M. Wt: 467.99
InChI Key: ADWZKVGGHLCVBT-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The compound has a molecular weight of 602.136 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Antitumor Activity

Several studies have focused on the antitumor activities of thieno[3,2-d]pyrimidine derivatives. For instance, Hafez and El-Gazzar (2017) synthesized a range of thieno[3,2-d]pyrimidine derivatives displaying potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma cell lines. Similarly, El-Morsy et al. (2017) reported that derivatives of pyrazolo[3,4-d]pyrimidine, which are structurally related to thieno[3,2-d]pyrimidines, showed mild to moderate antitumor activity against human breast adenocarcinoma cell lines (Hafez & El-Gazzar, 2017), (El-Morsy et al., 2017).

Crystal Structure Analysis

The study of the crystal structures of thieno[3,2-d]pyrimidine derivatives, such as those conducted by Subasri et al. (2017), provides valuable insights into their molecular conformations. This knowledge is crucial for understanding the chemical and biological interactions of these compounds (Subasri et al., 2017).

Dual Inhibitor Potential

Compounds like thieno[3,2-d]pyrimidine derivatives have been explored for their potential as dual inhibitors of important enzymes. Gangjee et al. (2008) synthesized compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing the therapeutic potential of these compounds in cancer treatment (Gangjee et al., 2008).

Vibrational Spectroscopic Analysis

Jenepha Mary et al. (2022) characterized an antiviral active molecule structurally similar to thieno[3,2-d]pyrimidines using Raman and Fourier transform infrared spectroscopy. This kind of analysis is crucial for understanding the molecular interactions and stability of such compounds (Jenepha Mary et al., 2022).

Antibacterial Activity

The antibacterial properties of thieno[3,2-d]pyrimidine derivatives have also been investigated. A study by Hafez, El-Gazzar, and Zaki (2016) explored the synthesis of novel spiro compounds with thieno[3,2-d]pyrimidine scaffolds, demonstrating potent antimicrobial activities against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have potential biological activity, as similar compounds have been studied for their biological significance .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1H-inden-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S2/c24-15-6-8-16(9-7-15)27-22(29)21-19(11-12-30-21)26-23(27)31-13-20(28)25-18-10-5-14-3-1-2-4-17(14)18/h1-4,6-9,11-12,18H,5,10,13H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWZKVGGHLCVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Cl)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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